

# An In-depth Technical Guide to the Spectroscopic Analysis of 1-Aminocyclobutanecarboxylic Acid

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## Compound of Interest

Compound Name: **1-Aminocyclobutanecarboxylic acid**

Cat. No.: **B120453**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of **1-aminocyclobutanecarboxylic acid**. This non-proteinogenic amino acid is a crucial building block in medicinal chemistry, and a thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and drug development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy of **1-aminocyclobutanecarboxylic acid**.

### Table 1: $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.0 - 2.2	Multiplet	2H	Cyclobutane $\text{CH}_2$ ( $\beta$ )
~2.5 - 2.7	Multiplet	4H	Cyclobutane $\text{CH}_2$ ( $\alpha$ )
~3.5 (broad)	Singlet	2H	Amino ( $-\text{NH}_2$ )
~11-12 (broad)	Singlet	1H	Carboxylic acid ( $-\text{COOH}$ )

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

## Table 2: $^{13}\text{C}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~175 - 180	Carboxylic acid carbon ( $-\text{COOH}$ )
~55 - 60	Quaternary carbon ( $\text{C}-\text{NH}_2$ )
~30 - 35	Cyclobutane carbons ( $-\text{CH}_2-$ )
~15 - 20	Cyclobutane carbon ( $-\text{CH}_2-$ )

Note: Chemical shifts are approximate and can vary depending on the solvent.

## Table 3: IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid)
2800-3200	Medium	N-H stretch (Amino group)
~2950	Medium	C-H stretch (Cyclobutane)
~1740	Strong	C=O stretch (Carboxylic acid) <a href="#">[1]</a>
~1640	Medium	N-H bend (Amino group)
~1400	Medium	C-O-H bend (Carboxylic acid)

## Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are crucial for reproducibility and accurate data interpretation.

### NMR Spectroscopy

#### Sample Preparation:

- Weigh approximately 5-10 mg of **1-aminocyclobutanecarboxylic acid**.
- Dissolve the sample in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>) in an NMR tube. The choice of solvent is critical as the chemical shifts of the exchangeable protons (-NH<sub>2</sub> and -COOH) are highly solvent-dependent. For observing these protons, aprotic solvents like DMSO-d<sub>6</sub> are preferred. In D<sub>2</sub>O, these signals will exchange with deuterium and may not be observed.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

#### Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- <sup>1</sup>H NMR:

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) or the residual solvent peak.
- $^{13}\text{C}$  NMR:
  - Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
  - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly dry both the **1-aminocyclobutanecarboxylic acid** sample and potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.
- Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
- Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[2\]](#)

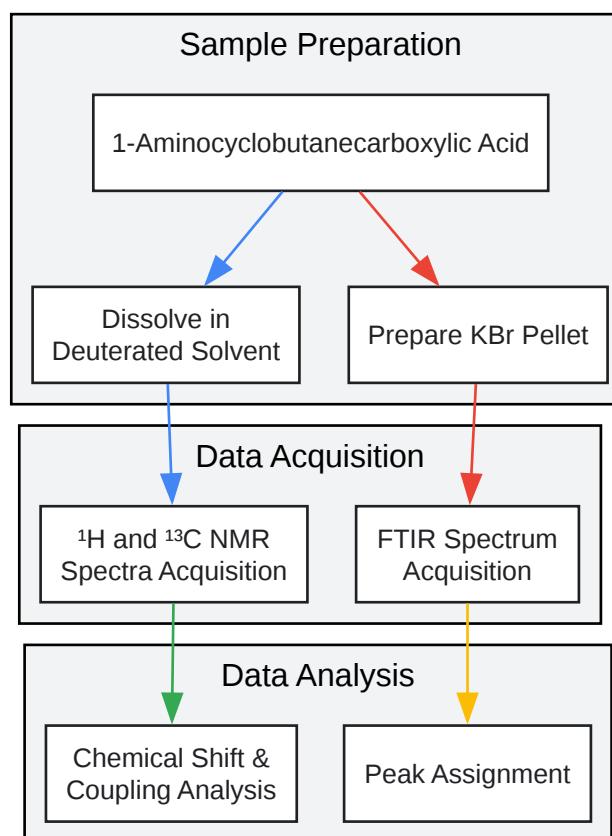
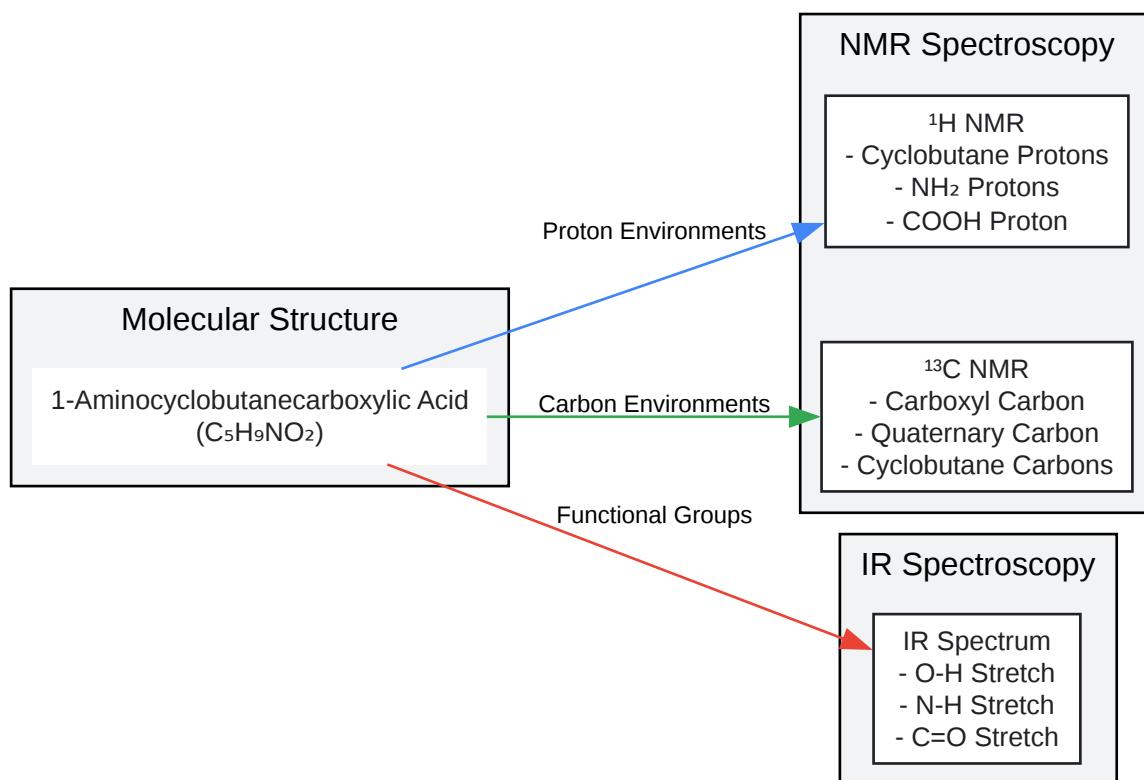
Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.

- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

## Visualization of Key Concepts

The following diagrams illustrate the relationships between the molecular structure and its spectral features, as well as a typical experimental workflow.



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## References

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